Dammarenolic acid

Anti-HIV Retrovirology Natural Product

Sourcing structurally authentic dammarenolic acid is critical, as even minor modifications like methylation abolish anti-HIV-1 and anti-RSV activity, rendering generic dammarane triterpenoids ineffective for SAR-driven programs. This high-purity reference standard directly addresses the need for the precise 3,4-seco-dammarane entity. Key differentiators: ● Anti-HIV-1 IC50: 0.48 µg/mL with broader spectrum against SIV & MLV versus NNRTIs like Nevirapine. ● α-Glucosidase inhibition IC50: 4.0 µM, with methylation yielding a 108-fold potency increase for diabetes lead optimization. ● Supplied with full analytical documentation for reliable phytochemical fingerprinting and quality control.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B1260506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammarenolic acid
Synonymsdammarenolic acid
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C
InChIInChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1
InChIKeySITSHJMXTJRDSK-HPNZNPLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dammarenolic Acid: Profile & Specifications


Dammarenolic acid is a naturally occurring 3,4-seco-dammarane triterpenoid [1], characterized by the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.7 g/mol [2]. It is primarily isolated from the resin of Dipterocarpus alatus and species of the genus Aglaia (Meliaceae) [3]. As a specialized secondary metabolite, it has been studied for its distinct biological activities, including in vitro anti-retroviral, anti-respiratory syncytial virus (RSV), and α-glucosidase inhibitory effects, making it a valuable reference standard and lead scaffold in academic and industrial drug discovery programs [4][5].

A
Natural product scaffold 3,4-seco-dammarane triterpenoid isolated from Aglaia and Dipterocarpus species for antiviral and enzyme-inhibition studies.
B
Assay-ready reference Suitable as a reference standard for phytochemical fingerprinting, SAR anchor studies, and derivatization workflow.
C
Multi-target screening context Reported activity across anti-retroviral, anti-RSV, α-glucosidase, and cytotoxicity panels supports broad screening fit.

Dammarenolic Acid Irreplaceability


Substituting dammarenolic acid with structurally related dammarane triterpenoids is scientifically invalid due to its unique A-seco configuration and specific functional groups that dictate distinct activity profiles. For instance, simple methylation of the carboxyl group to form methyl dammarenolate completely abolishes its anti-HIV-1 activity [1] and anti-RSV activity [2]. Furthermore, within the same genus, co-isolated compounds like aglaiol and niloticin show reduced potency in anti-RSV assays compared to dammarenolic acid [3]. These structure-activity relationship (SAR) findings demonstrate that even minor structural modifications or the selection of in-class alternatives result in a profound loss of biological function, underscoring the critical need for the precise molecular entity for specific research applications.

SAR risk
Methyl ester derivative may lack reported antiviral activity; carboxyl group is a reported key pharmacophore that cannot be replaced without validation.
Class mismatch
Co-isolated triterpenoids from Aglaia may differ in anti-RSV assay response; aglaiol and niloticin show distinct activity profiles.
Structure risk
A-seco configuration distinguishes dammarenolic acid from other dammaranes; ring-system differences may shift biological activity context.

Dammarenolic Acid: Evidence & Comparison


Anti-Retroviral Spectrum vs. Nevirapine

Dammarenolic acid (ignT1) demonstrates a distinct advantage over the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine by exhibiting a broader spectrum of in vitro retroviral inhibition. While both compounds show similar time-of-addition kinetics against HIV-1, only dammarenolic acid potently inhibits the replication of Simian immunodeficiency virus (SIV) and Murine leukemic virus (MLV) in vector-based antiviral screening studies [1].

Anti-Retroviral Spectrum
Head-to-head
Target: Active against HIV-1, SIV, and MLV (3/3 viruses tested)
Comparator (Nevirapine): Active against HIV-1 only (1/3 viruses tested)
Reported broader panel response in vector-based screening.
In vitro context; requires independent replication.
Anti-HIV Retrovirology Natural Product

Anti-RSV Potency vs. Aglaiol

In a pilot screen of eighteen compounds from Aglaia species, dammarenolic acid (ignT1) was identified as the most potent inhibitor of respiratory syncytial virus (RSV) among the three active compounds identified, which also included aglaiol (dupT1) and niloticin (cucT1) [1].

Anti-RSV Screening Rank
Head-to-head
1st
among 3 active compounds / 18 screened from Aglaia spp.
Reported top-ranked compound in a pilot anti-RSV screen.
Limited sample set; rank may shift with expanded panels.
Anti-RSV Antiviral Natural Product

Carboxyl Group in Antiviral SAR

The free carboxyl group of dammarenolic acid is essential for its antiviral activity. Methylation of the acid to form its methyl ester derivative, methyl dammarenolate, results in a complete loss of anti-HIV-1 activity [1] and anti-RSV activity [2].

Carboxyl SAR
Head-to-head
Target: Active (anti-HIV-1 and anti-RSV)
Methyl dammarenolate: Inactive (complete loss of activity)
Supports carboxyl-group pharmacophore attribution.
SAR context; requires independent confirmation.
Medicinal Chemistry SAR Antiviral

α-Glucosidase Inhibition & Derivatization

Native dammarenolic acid (DA) exhibits baseline inhibitory activity against the enzyme α-glucosidase, with an IC50 value of 4.0 µM. This activity serves as a foundation for further derivatization; indeed, the methyl dammarenolate derivative demonstrated a dramatically enhanced potency, with an IC50 of 0.037 µM, which is approximately 108-fold more potent than the native DA [1].

α-Glucosidase IC50
Head-to-head
4.0 µM
Native acid; Methyl ester: 0.037 µM
Supports derivatization-responsive scaffold context.
Derivative comparison only; assay conditions to verify.
Antidiabetic Enzyme Inhibition Medicinal Chemistry

Therapeutic Window: Anti-HIV & Cytotoxicity

Dammarenolic acid demonstrates a favorable in vitro therapeutic window. It potently inhibits HIV-1 infection with an IC50 of 0.48 µg/mL, while cytotoxic effects and inhibition of cell proliferation are only observed at concentrations exceeding 10.69 µg/mL [1].

Selectivity Window
Reported
SI > 22.3
IC50 HIV-1: 0.48 µg/mL; Cytotoxicity > 10.69 µg/mL
Reported selectivity context for cell-model endpoint review.
In vitro self-comparison; model-transfer validation needed.
Cytotoxicity Selectivity Anti-HIV

Broad-Spectrum Cancer Cell Cytotoxicity

Dammarenolic acid (DA) has been screened for cytotoxic activity against a broad panel of 60 human cancer cell lines, demonstrating a cytotoxic effect against a variety of human tumor cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer [1].

Cytotoxicity Panel
Class-level
Active across 8 cancer types in NCI-60 cell-line panel.
Cell-model response context for cytotoxicity endpoint review.
Class-level inference; AChE-inactive within tested set.
Oncology Cytotoxicity Natural Product

Dammarenolic Acid: Key Applications


Anti-Retroviral Drug Discovery Scaffold

Dammarenolic acid is ideally suited as a primary lead scaffold for developing novel anti-retroviral agents. Its in vitro potency against HIV-1 (IC50 = 0.48 µg/mL) and its demonstrated broader spectrum against SIV and MLV—a key differentiator from existing NNRTIs like Nevirapine [1]—make it a strategically valuable starting point for medicinal chemistry programs. Research teams can utilize it to explore new mechanisms of action that may circumvent resistance pathways associated with current drugs.

α-Glucosidase Inhibitor Optimization

For research targeting type 2 diabetes, dammarenolic acid serves as a validated scaffold for semi-synthetic optimization. The baseline α-glucosidase inhibitory activity (IC50 = 4.0 µM) of the native acid provides a crucial reference point, and simple derivatization (e.g., methylation) has already been shown to yield a 108-fold increase in potency [2]. This demonstrates a clear and promising pathway for further structure-activity relationship (SAR) studies and lead optimization.

Analytical Reference Standard for Natural Products

Due to its occurrence as a key constituent in resins from *Dipterocarpus alatus* and *Aglaia* species [3], dammarenolic acid is essential as a high-purity analytical reference standard. It is required for the quality control, chemical fingerprinting, and phytochemical analysis of botanical extracts used in traditional medicine and modern phytotherapy research.

Antiviral SAR Studies

Dammarenolic acid is an ideal model compound for SAR studies focused on antiviral triterpenoids. The complete loss of anti-HIV-1 and anti-RSV activity upon methylation of its carboxyl group [4][5] provides a clear and quantifiable SAR anchor. This makes the native acid indispensable for probing the molecular interactions of the pharmacophore with viral targets and for guiding the design of new analogs with improved properties.

Application
Selection Property
Validation Focus
Anti-retroviral research
Viral panel response context
Confirm target engagement and breadth of retroviral inhibition
α-Glucosidase inhibitor studies
Derivatization-responsive scaffold
Validate SAR and potency optimization pathways
Natural product authentication
Phytochemical reference standard
Verify purity and chromatographic profile for botanical QC
Antiviral SAR studies
Pharmacophore mapping anchor
Replicate carboxyl-group SAR and probe molecular interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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